molecular formula C15H14N2O3 B5674977 N-ethyl-4-nitro-N-phenylbenzamide

N-ethyl-4-nitro-N-phenylbenzamide

Cat. No. B5674977
M. Wt: 270.28 g/mol
InChI Key: ISRMMVCZUINAHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, involves various spectroscopic techniques for characterization, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods. These compounds can be synthesized through methods that may involve acylation, nitration, and amide formation steps, generally starting from corresponding benzene derivatives or benzamides (He et al., 2014).

Molecular Structure Analysis

Structural analyses, such as those done for N-phenyl-2-nitrobenzamide, reveal that these molecules can form strong hydrogen-bonded chains through amido H and carbonyl O atoms, influencing the overall molecular conformation and stability. The typical structure involves planar configurations and interactions that stabilize the molecule (Jackson et al., 2002).

Chemical Reactions and Properties

The chemical behavior of N-ethyl-4-nitro-N-phenylbenzamide, inferred from related compounds, involves reactions typical for benzamides and nitro compounds. This may include reactions in organic synthesis such as acylation, substitution, and reduction. The nitro group makes the compound a precursor to various chemical transformations, including reduction to the corresponding amine and participation in coupling reactions (Bailleux et al., 1995).

Physical Properties Analysis

The physical properties of compounds similar to N-ethyl-4-nitro-N-phenylbenzamide, such as melting points and solubility, can be determined through techniques like Differential Scanning Calorimetry (DSC). These properties are influenced by molecular structure, particularly by the presence of nitro and amide groups which may affect intermolecular interactions and thus the compound's phase behavior and solubility in various solvents (Ünsalan et al., 2020).

Chemical Properties Analysis

The chemical properties include reactivity towards acids, bases, reducing agents, and other typical organic reactions. The nitro and amide functionalities present in these compounds play a significant role in their chemical behavior, affecting electron distribution, acidity, and nucleophilicity. Studies like those on the synthesis and characterization of nickel (II) and copper (II) complexes show how N-ethyl-4-nitro-N-phenylbenzamide analogs can form complex structures and exhibit unique reactivities (Saeed et al., 2010).

Scientific Research Applications

Anticonvulsant Activity

Research has shown that some 4-nitro-N-phenylbenzamides, which are chemically related to N-ethyl-4-nitro-N-phenylbenzamide, exhibit anticonvulsant properties. For instance, a study conducted by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and found them effective in the maximal electroshock-induced seizure (MES) test in mice. One of the compounds, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was notably active against seizures induced by subcutaneous pentylenetetrazole (Bailleux et al., 1995).

Synthesis and Characterization Studies

Corrosion Inhibition

A study by Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl) benzamide, as corrosion inhibitors for mild steel in acidic conditions. This research highlighted the significance of electron-withdrawing and electron-releasing substituents in influencing the inhibition behavior of these compounds (Mishra et al., 2018).

Nanoparticle Synthesis

In the field of nanotechnology, Saeed et al. (2013) reported the synthesis and characterization of nanoparticles and nanocrystals of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. This study provided insights into the applications of such complexes in the fabrication of nickel sulfide nanocrystals (Saeed et al., 2013).

properties

IUPAC Name

N-ethyl-4-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16(13-6-4-3-5-7-13)15(18)12-8-10-14(11-9-12)17(19)20/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRMMVCZUINAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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